2-喹喔啉甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

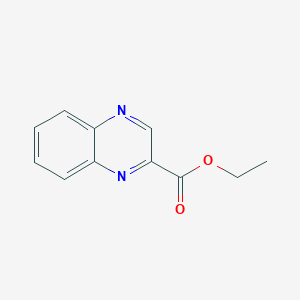

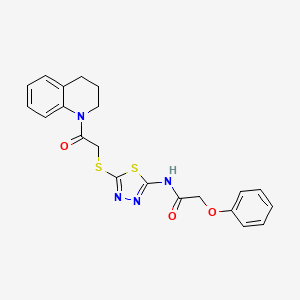

Ethyl 2-quinoxalinecarboxylate is a quinoxaline derivative . It has an empirical formula of C11H10N2O2 and a molecular weight of 202.21 . It may be used in chemical synthesis studies .

Molecular Structure Analysis

The molecular structure of Ethyl 2-quinoxalinecarboxylate is represented by the SMILES string CCOC(=O)c1cnc2ccccc2n1 . The IUPAC Standard InChI is InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 .

Physical And Chemical Properties Analysis

Ethyl 2-quinoxalinecarboxylate is a solid with a melting point of 81-83 °C (lit.) . Its density is predicted to be 1.230±0.06 g/cm3 .

科学研究应用

晶体学和光谱学

- 喹喔啉-2-甲酸的乙基衍生物,如 3-羟基-2-喹喔啉甲酸,已使用 FT-IR 光谱和单晶 X 射线衍射进行了表征。这些技术有助于理解此类化合物的分子结构和 3D 超分子网络的形成 (Badoğlu 等人,2015)。

缓蚀

- 喹喔啉,包括 2-喹喔啉甲酸乙酯衍生物,已被研究作为铜等金属的缓蚀剂。量子化学计算有助于理解分子结构与其作为缓蚀剂的效率之间的关系 (Zarrouk 等人,2014)。

药物化合物的合成

- 喹喔啉衍生物用于合成已知抗菌药物的结构类似物,例如氟喹诺酮系列。例如,4-氧代-1,4-二氢吡啶并[2,3-b]喹喔啉-3-甲酸乙酯是一个著名的例子 (Charushin 等人,2004)。

抗结核活性

- 喹喔啉-2-甲酸的乙基衍生物,特别是 1,4-二氧化物衍生物,已合成并对其抗结核活性进行了评估。某些取代基(如氯代、甲基或甲氧基)的存在会显着影响其药用特性 (Jaso 等人,2005)。

液晶显示器中的潜在应用

- 新的荧光乙基衍生物,例如 3-芳基-1-甲基-8-氧代-8H-蒽并[9,1-gh]喹啉-2-甲酸乙酯,已合成并在液晶显示器中进行潜在应用,因为它们在向列液晶中具有良好的取向参数 (Bojinov & Grabchev,2003)。

微波辅助合成

- 具有六氢-1H-吡咯并[3,2-c]喹啉-2-甲酸乙酯骨架的化合物的微波辅助合成展示了化学研究中高效且环保的合成途径的潜力 (Neuschl 等人,2007)。

安全和危害

Ethyl 2-quinoxalinecarboxylate has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

作用机制

Target of Action

Ethyl quinoxaline-2-carboxylate, also known as Ethyl 2-quinoxalinecarboxylate, is a compound that has been the subject of extensive research due to its emergence as an important chemical moiety

Mode of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms . The specific interactions of Ethyl quinoxaline-2-carboxylate with its targets and the resulting changes are areas that require further investigation.

Biochemical Pathways

Quinoxaline derivatives have been associated with a wide range of biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Quinoxaline derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects

属性

IUPAC Name |

ethyl quinoxaline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMKSGSOBKQGJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7065-23-8 |

Source

|

| Record name | Ethyl 2-quinoxalinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxamide](/img/structure/B2616178.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2616181.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2616185.png)

![7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2616190.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(3-phenylpropyl)acetamide](/img/structure/B2616194.png)

![(5R,8S)-N-(tert-butyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2616196.png)

![9-(3,5-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2616201.png)